![molecular formula C23H25ClFN3O2 B14063507 N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of A1B1 involves high-throughput computational methods to explore its chemical space for thermoelectric performance. The synthesis typically involves combining elements A and B under controlled conditions to form the binary compound. The reaction conditions often include high temperatures and specific pressure settings to ensure the formation of the desired crystal structure .
Industrial Production Methods: Industrial production of A1B1 may involve large-scale synthesis using advanced techniques such as chemical vapor deposition or solid-state reactions. These methods ensure the production of high-purity A1B1 with consistent properties suitable for industrial applications .
化学反应分析
Types of Reactions: A1B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving A1B1 include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various substituents depending on the desired modification. The reaction conditions typically involve controlled temperatures and pressures to achieve optimal results .
Major Products Formed: The major products formed from the reactions of A1B1 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides of A1B1, while reduction reactions could produce reduced forms of the compound with altered properties .
科学研究应用
A1B1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique thermoelectric properties, which make it a potential candidate for energy conversion and storage applications . In biology and medicine, A1B1 is explored for its potential use in drug delivery systems and as a component in biomedical devices . Industrially, A1B1 is used in the development of advanced materials with specific electronic and thermal properties .
作用机制
The mechanism of action of A1B1 involves its interaction with various molecular targets and pathways. In biological systems, A1B1 may interact with cell surface receptors and intracellular signaling pathways to exert its effects. For example, it can modulate integrin-mediated cell adhesion and signaling, which plays a crucial role in various physiological and pathological processes . The molecular targets of A1B1 include integrins and other cell surface receptors that mediate its effects on cell behavior and function .
属性
分子式 |
C23H25ClFN3O2 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C23H25ClFN3O2/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29) |
InChI 键 |
DUFKTZBQJIHIAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



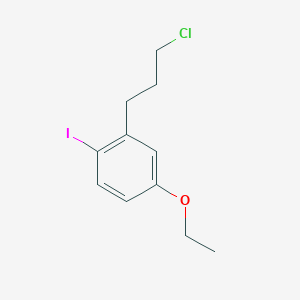
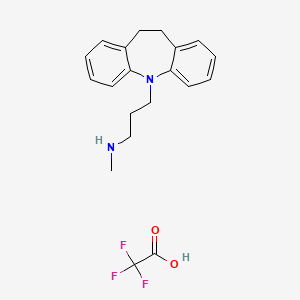
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)

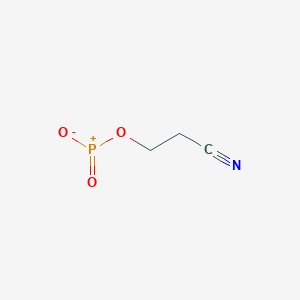
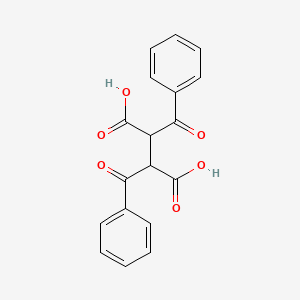
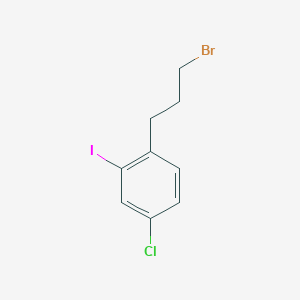
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
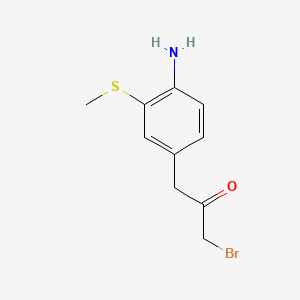
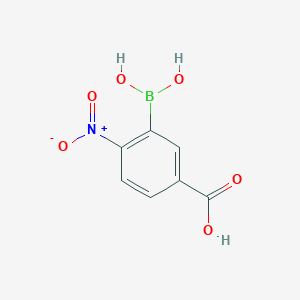

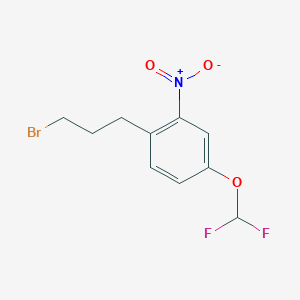
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
